molecular formula C12H11NO B12882792 (E)-1-(5-Methylfuran-2-yl)-N-phenylmethanimine CAS No. 61973-96-4

(E)-1-(5-Methylfuran-2-yl)-N-phenylmethanimine

Cat. No.: B12882792
CAS No.: 61973-96-4
M. Wt: 185.22 g/mol
InChI Key: NETVKQLVKYBUBQ-UHFFFAOYSA-N
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Description

N-((5-Methylfuran-2-yl)methylene)aniline is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a methyl group at the 5-position and an aniline moiety attached via a methylene bridge. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-((5-Methylfuran-2-yl)methylene)aniline can be synthesized through a condensation reaction between 5-methylfurfural and aniline. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of N-((5-Methylfuran-2-yl)methylene)aniline follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-((5-Methylfuran-2-yl)methylene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((5-Methylfuran-2-yl)methylene)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-Methylfuran-2-yl)methylene)aniline involves its interaction with biological targets such as enzymes and receptors. The furan ring and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of specific pathways. This compound can modulate various biochemical pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-Methylfuran-2-yl)methylene)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the furan ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

61973-96-4

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-N-phenylmethanimine

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14-10)9-13-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

NETVKQLVKYBUBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=CC=C2

Origin of Product

United States

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